2-(4-(isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(4-(Isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide is an organic compound characterized by its distinct chemical structure comprising a phenyl group substituted with an isopropylthio group, linked to a piperidinyl-pyrazol moiety
Preparation Methods
Synthetic routes and reaction conditions
Initial Steps: : The synthesis begins with the functionalization of the phenyl ring, where the isopropylthio group is introduced via a nucleophilic substitution reaction.
Coupling Reaction: : Subsequently, the functionalized phenyl ring is coupled with a piperidinyl-pyrazol precursor using palladium-catalyzed cross-coupling reactions.
Final Assembly: : The final step involves forming the acetamide linkage through a condensation reaction, typically using acetic anhydride under mild conditions.
Industrial production methods: : For large-scale production, the reactions are optimized to increase yield and purity. Continuous flow processes might be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The sulfur in the isopropylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The carbonyl group in the acetamide can be reduced to amines under specific conditions.
Substitution: : Halogenation and nitration can occur on the phenyl ring under appropriate conditions.
Common reagents and conditions
Oxidation: : Hydrogen peroxide or oxone.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major products formed from these reactions
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: : Utilized as a precursor or intermediate in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: : Investigated for its potential interactions with biological receptors, possibly as a ligand for receptor studies.
Medicine: : Research into its efficacy as an active pharmaceutical ingredient (API) in treatments targeting specific diseases.
Industry: : Used in the synthesis of specialty chemicals and potentially in the development of novel materials.
Mechanism of Action
The compound exerts its effects through molecular interactions with specific biological targets. It may bind to receptor sites or enzymes, altering their activity and consequently impacting biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, but it is hypothesized to modulate neurological or inflammatory processes.
Comparison with Similar Compounds
2-(4-(Isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide: stands out due to its isopropylthio substitution, which confers unique chemical properties and potential biological activities compared to other similar compounds. Similar compounds include:
2-(4-(Methylthio)phenyl)-N-(piperidin-4-yl)acetamide: : Lacks the pyrazole ring, altering its biological activity.
2-(4-(Isopropylthio)phenyl)-N-(piperidin-4-yl)acetamide: : Lacks the methyl-pyrazole group, affecting its interaction with molecular targets.
These comparisons highlight the specific modifications that can lead to significant differences in reactivity, stability, and biological activity, making this compound a compound of significant interest.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-14(2)26-18-6-4-16(5-7-18)13-20(25)21-17-8-10-24(11-9-17)19-12-15(3)22-23-19/h4-7,12,14,17H,8-11,13H2,1-3H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFAYJWXNPVGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC=C(C=C3)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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